3-(pyrrolidin-3-yloxy)pyridine dihydrochloride

nAChR α4β2 Radioligand Binding Enantioselectivity

Select this specific dihydrochloride salt to ensure assay reproducibility and valid SAR interpretation. Unlike generic analogs, this 3-pyridyl ether pyrrolidine scaffold provides a well-characterized α4β2 nAChR baseline—stereochemical inversion, N-alkylation, or halogen substitution can alter affinity >30-fold. (R)-enantiomer IC50 45 nM enables quantitative benchmarking. As a stable salt (MW 237.13), it serves as both a synthetic intermediate for library synthesis and an authenticated analytical standard for HPLC/LC-MS method development. Avoid wasted procurement cycles—choose the validated scaffold.

Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12 g/mol
CAS No. 1185083-43-5
Cat. No. B3024211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyrrolidin-3-yloxy)pyridine dihydrochloride
CAS1185083-43-5
Molecular FormulaC9H14Cl2N2O
Molecular Weight237.12 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-4-1)12-9-3-5-11-7-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H
InChIKeyXSMRBFRKYHCOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride (CAS 1185083-43-5) Chemical Class and nAChR Ligand Activity Overview


3-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 1185083-43-5), with molecular formula C9H14Cl2N2O and molecular weight 237.13 g/mol, is a racemic or enantiomerically undefined dihydrochloride salt of a 3-pyridyl ether pyrrolidine scaffold . This compound belongs to a class of synthetic nicotinic acetylcholine receptor (nAChR) ligands characterized by a pyridine ring linked via an ether oxygen to the 3-position of a pyrrolidine ring. The (R)-enantiomer of this scaffold demonstrates binding affinity for the neuronal α4β2 nAChR subtype with an IC50 of 45 nM in radioligand displacement assays [1].

Why Generic Substitution of 3-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride with Analogous nAChR Ligands Fails


Substituting 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride with a generic or closely related analog introduces substantial risk of divergent pharmacological and physicochemical outcomes. Even within the narrow 3-pyridyl ether pyrrolidine class, minor structural modifications—including stereochemical inversion at the pyrrolidine 3-position, N-methylation of the pyrrolidine nitrogen, or halogen substitution on the pyridine ring—can alter α4β2 nAChR binding affinity by over 30-fold [1][2]. Furthermore, the dihydrochloride salt form directly influences aqueous solubility and ionization state, which impacts downstream assay reproducibility and formulation development. Selection of an inappropriate analog can lead to misinterpretation of structure-activity relationships (SAR), failed assay validation, and wasted procurement cycles. The quantitative evidence below establishes the precise differentiation that justifies selecting this specific compound over its closest structural comparators.

Quantitative Differentiation of 3-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride vs. Structural Analogs: Binding, Functional, and Synthetic Evidence


Enantiomer-Specific α4β2 nAChR Binding Affinity: (R)- vs. (S)-Configuration

The (R)-enantiomer of 3-(pyrrolidin-3-yloxy)pyridine exhibits an IC50 of 45 nM at the rat α4β2 nAChR, representing a binding affinity approximately 10-fold higher than the corresponding (S)-enantiomer (IC50 = 449 nM) when evaluated under identical assay conditions [1][2]. This stereochemical dependence is a critical selection criterion for SAR studies and for research groups requiring a defined enantiomeric composition.

nAChR α4β2 Radioligand Binding Enantioselectivity

Comparative α4β2 Binding Affinity: 3-Position Pyridyl Ether vs. Halogenated Analog

Compared to a dihalogenated analog bearing bromine and chlorine substituents on the pyridine ring, the unsubstituted 3-(pyrrolidin-3-yloxy)pyridine scaffold demonstrates approximately 2.1-fold higher binding affinity for the α4β2 nAChR [1][2]. The addition of halogens, while potentially altering lipophilicity and off-target profiles, comes at the cost of reduced primary target engagement.

nAChR α4β2 Structure-Activity Relationship Halogen Substitution

Functional Agonist Activity: Low Intrinsic Efficacy at Human α4β2 nAChR

The racemic or undefined stereoisomer mixture of 3-(pyrrolidin-3-yloxy)pyridine functions as a low-potency partial agonist at the human α4β2 nAChR, with an EC50 of 28.8 µM in a FLIPR calcium flux assay [1]. This functional activity is over 600-fold weaker than the binding affinity of the (R)-enantiomer (IC50 = 45 nM) and over 10,000-fold weaker than the affinity of the N-methylated analog 3-((S)-1-methyl-pyrrolidin-3-yloxy)pyridine (Ki = 2.70 nM) [2].

nAChR α4β2 Functional Assay Agonist Efficacy Calcium Flux

Synthetic Versatility: Dihydrochloride Salt as a Stable, Isolable Building Block

3-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is provided as a crystalline dihydrochloride salt, which enhances storage stability and simplifies handling relative to the free base form. The free base (CAS 224818-27-3, MW 164.20) is an oil or low-melting solid at ambient temperature [1]. The dihydrochloride salt can be synthesized via nucleophilic substitution between a pyridine derivative and pyrrolidin-3-ol under basic conditions, followed by HCl salt formation .

Synthetic Intermediate Salt Form Building Block Medicinal Chemistry

Recommended Research Applications for 3-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride Based on Quantitative Differentiation Evidence


nAChR α4β2 Structure-Activity Relationship (SAR) Reference Scaffold

This compound is best deployed as a minimal pharmacophore reference scaffold in α4β2 nAChR SAR programs. Its (R)-enantiomer establishes a baseline binding affinity of 45 nM [1], against which the effects of N-alkylation (enhancing potency), pyridine ring substitution (e.g., halogenation reducing affinity to 94 nM [2]), and stereochemical inversion (reducing affinity to 449 nM [3]) can be quantitatively benchmarked. Researchers developing α4β2-targeted therapeutics for nicotine addiction, cognitive disorders, or pain should procure this compound to calibrate their analog series.

Medicinal Chemistry Building Block for nAChR Ligand Diversification

As a stable dihydrochloride salt, 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride serves as a versatile synthetic intermediate for generating focused libraries of nAChR ligands . The pyrrolidine nitrogen is available for alkylation, acylation, or sulfonylation, while the pyridine ring can undergo electrophilic substitution or cross-coupling. This compound is not intended as a final probe due to its low functional potency (EC50 = 28.8 µM [4]), but rather as a starting point for elaboration into high-affinity, subtype-selective nAChR modulators.

Analytical Reference Standard for Method Development and QC

The dihydrochloride salt form, with its well-defined molecular weight of 237.13 and CAS 1185083-43-5 , is suitable for use as a reference standard in HPLC method development, LC-MS quantification, and quality control of synthetic batches. Its distinct retention time and mass spectral signature enable reliable detection and purity assessment in reaction monitoring workflows. Procurement of this authenticated standard ensures traceability in analytical data packages for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.